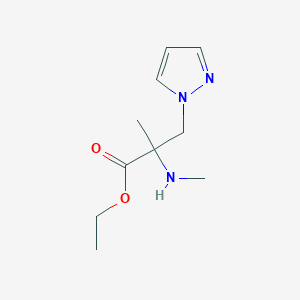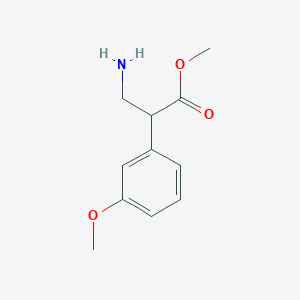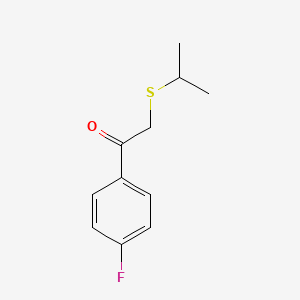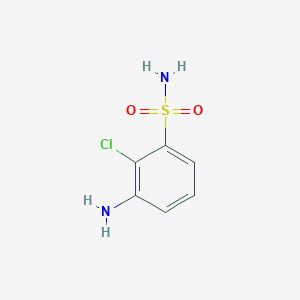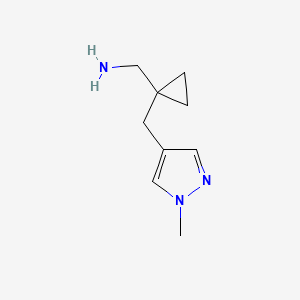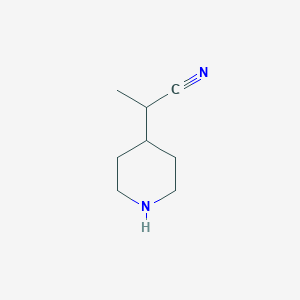
2-(Piperidin-4-yl)propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Piperidin-4-yl)propanenitrile is a chemical compound that features a piperidine ring, a six-membered heterocycle containing one nitrogen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-4-yl)propanenitrile typically involves the reaction of piperidine with acrylonitrile under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . Another approach involves the use of photochemical methods to obtain bicyclic piperidinones, which can then be reduced to form the desired piperidine derivative .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactions, which allow for the efficient and scalable synthesis of the compound. These methods typically involve the use of Grignard reagents and other organometallic compounds to facilitate the formation of the piperidine ring .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Piperidin-4-yl)propanenitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitrile oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The piperidine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Halogenating agents like bromine or chlorine can be used to introduce halogen atoms into the piperidine ring.
Major Products
The major products formed from these reactions include various substituted piperidines, amines, and nitrile oxides, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-(Piperidin-4-yl)propanenitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical drugs, particularly those targeting neurological disorders.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2-(Piperidin-4-yl)propanenitrile involves its interaction with specific molecular targets within biological systems. For instance, it can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine: A simpler structure with similar chemical properties.
Piperine: An alkaloid with a piperidine ring, known for its antioxidant and anti-inflammatory properties.
Evodiamine: Another piperidine derivative with potential anticancer activities.
Uniqueness
2-(Piperidin-4-yl)propanenitrile is unique due to its specific nitrile group, which imparts distinct chemical reactivity and biological activity compared to other piperidine derivatives. This makes it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
256411-45-7 |
|---|---|
Formule moléculaire |
C8H14N2 |
Poids moléculaire |
138.21 g/mol |
Nom IUPAC |
2-piperidin-4-ylpropanenitrile |
InChI |
InChI=1S/C8H14N2/c1-7(6-9)8-2-4-10-5-3-8/h7-8,10H,2-5H2,1H3 |
Clé InChI |
LRWFHPWEQXPIDX-UHFFFAOYSA-N |
SMILES canonique |
CC(C#N)C1CCNCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


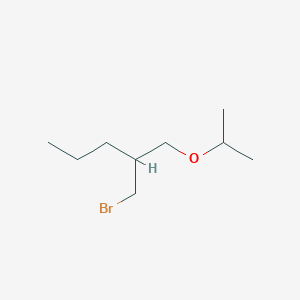
![(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(6-methylpyridin-3-yl)propanoic acid](/img/structure/B13635276.png)
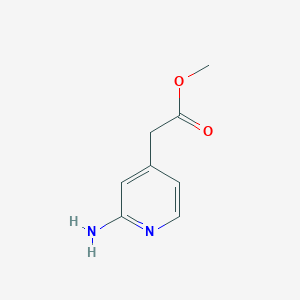

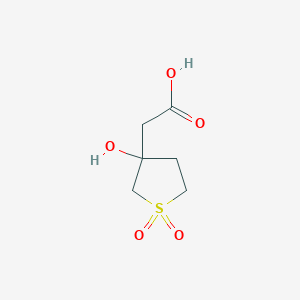
![Potassium trifluoro[2-fluoro-4-(2,2,2-trifluoroethoxy)phenyl]boranuide](/img/structure/B13635315.png)

